[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as 1-Arachidonoyl-2-myristoyl-sn-glycero-3-phosphocholine, is a type of phosphatidylcholine. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in membrane structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with myristic acid (14:0) and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). This process can be carried out using various catalysts and under specific reaction conditions to ensure the correct attachment of fatty acids to the glycerol backbone .
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then purified and modified to obtain the desired fatty acid composition .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases A2 and C are commonly used enzymes for hydrolyzing phosphatidylcholines.
Major Products Formed
Scientific Research Applications
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and curvature. The arachidonic acid moiety can be released by phospholipase A2 and further metabolized into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
PC(160/204(5Z,8Z,11Z,14Z)): Contains palmitic acid (16:0) instead of myristic acid (14:0).
PC(180/204(5Z,8Z,11Z,14Z)): Contains stearic acid (18:0) instead of myristic acid (14:0).
Uniqueness
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which influences its physical properties and biological functions. The presence of arachidonic acid makes it particularly important in the context of inflammation and cell signaling .
Properties
Molecular Formula |
C42H76NO8P |
---|---|
Molecular Weight |
754 g/mol |
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-17-15-13-11-9-7-2/h14,16,19-20,22-23,27,29,40H,6-13,15,17-18,21,24-26,28,30-39H2,1-5H3/b16-14-,20-19-,23-22-,29-27-/t40-/m1/s1 |
InChI Key |
SRQSAJRUMDQMMS-NLDJLLEISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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